molecular formula C15H23NO5 B2928697 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid CAS No. 2490374-81-5

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid

Cat. No.: B2928697
CAS No.: 2490374-81-5
M. Wt: 297.351
InChI Key: WKJBKZVHJJEMTM-UHFFFAOYSA-N
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Description

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the spirocyclic framework makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the spirocyclic core. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the Boc-protected amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid is unique due to its spirocyclic framework, which imparts distinct chemical and physical properties. This structure provides a rigid and stable platform for further functionalization, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-12(2,3)20-11(19)16-9-13-7-14(8-13,10(17)18)15(21-13)5-4-6-15/h4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJBKZVHJJEMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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